[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate
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Overview
Description
The compound “[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate” is a complex organic molecule with multiple chiral centers and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of various intermediates. The key steps typically include:
- Formation of the oxane rings through cyclization reactions.
- Introduction of dimethylamino groups via nucleophilic substitution.
- Formation of the oxacyclohexadeca-dien ring system through a series of cyclization and elimination reactions.
- Final esterification to form the 3-methylbutanoate ester.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This includes:
- Use of high-purity reagents and solvents.
- Optimization of temperature, pressure, and reaction time.
- Implementation of purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The dimethylamino groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of oxo groups can yield alcohols.
Scientific Research Applications
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Studied for its unique stereochemistry and reactivity.
Biology
- Potential applications in the development of new pharmaceuticals.
- Studied for its interactions with biological macromolecules.
Medicine
- Investigated for its potential therapeutic effects.
- Used as a lead compound in drug discovery programs.
Industry
- Potential applications in the development of new materials.
- Used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The dimethylamino groups and oxane rings play a crucial role in its binding to these targets. The compound may exert its effects through:
Inhibition of enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Interaction with receptors: By binding to specific receptors, it can modulate their activity.
Comparison with Similar Compounds
Similar Compounds
- Compounds with similar oxane ring systems.
- Compounds with similar dimethylamino groups.
Uniqueness
- The unique combination of functional groups and stereochemistry sets this compound apart from others.
- Its specific reactivity and binding properties make it a valuable compound for research and development.
Properties
CAS No. |
267662-22-6 |
---|---|
Molecular Formula |
C48H82N2O15 |
Molecular Weight |
927.2 g/mol |
IUPAC Name |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate |
InChI |
InChI=1S/C48H82N2O15/c1-27(2)23-37(53)63-46-32(7)60-40(26-48(46,8)56)64-43-31(6)61-47(42(55)41(43)50(11)12)65-44-33(21-22-51)24-28(3)36(62-39-20-19-34(49(9)10)30(5)59-39)18-16-14-15-17-29(4)58-38(54)25-35(52)45(44)57-13/h14-16,18,22,27-36,39-47,52,55-56H,17,19-21,23-26H2,1-13H3/b15-14+,18-16+/t28-,29-,30-,31-,32+,33+,34+,35-,36+,39+,40+,41-,42-,43-,44+,45+,46+,47+,48-/m1/s1 |
InChI Key |
GCIQAGXAZPUQNA-YDPAJNKASA-N |
Isomeric SMILES |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O[C@H]4CC[C@@H]([C@H](O4)C)N(C)C |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C |
Origin of Product |
United States |
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